DprE1-IN-2
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“DprE1-IN-2” is a potent inhibitor of DprE1, an enzyme that plays important roles in the biosynthesis of the mycobacterium cell wall . It has shown great potential in the development of new regimens for tuberculosis (TB) treatment .
Synthesis Analysis
The synthesis of DprE1 inhibitors involves an integrated molecular modeling strategy, which combines computational bioactivity fingerprints and structure-based virtual screening . Two lead compounds, B2 and H3, were identified that could inhibit DprE1 and thus kill Mycobacterium smegmatis in vitro .
Molecular Structure Analysis
The molecular structure of DprE1-IN-2 is complex and unique. It is involved in the synthesis of arabinogalactan, an essential constituent of the Mtb cell wall . The unique structural characteristics for ligand binding and association with DprE2 make developing new clinical compounds challenging .
Chemical Reactions Analysis
DprE1 inhibitors can block arabinan synthesis, thus provoking cell lysis and bacterial death . Both covalent and non-covalent inhibitors have been identified . The chemical reactions involved in the inhibition of DprE1 are complex and involve multiple steps .
Physical And Chemical Properties Analysis
The physical and chemical properties of DprE1-IN-2 are complex. It has a molecular weight of 368.43 and a chemical formula of C19H24N6O2 . It is a solid substance with a solubility of ≥ 33 mg/mL in DMSO .
Aplicaciones Científicas De Investigación
Antitubercular Drug Discovery
“DprE1-IN-2” is related to Decaprenyl-phosphoryl-ribose 2′-epimerase (DprE1), an enzyme protein associated with a vital step of epimerisation in mycobacterial cell wall biosynthesis . This enzyme is a recent target identified for effective antitubercular drug discovery .
Application
The main application of DprE1 and its inhibitors, including “DprE1-IN-2”, is in the development of new drugs to treat tuberculosis (TB). TB is a major worldwide concern, and the control of this disease has become more critical due to the rise of multidrug-resistant (MDR-TB) and extensively drug-resistant (XDR-TB) strains of Mycobacterium tuberculosis .
Method of Application
The method of application involves the use of DprE1 inhibitors in the development of antitubercular therapies. These inhibitors play an important role in most useful antitubercular therapies that are in clinical advancement .
In-Silico Drug Discovery
In-silico approaches are being used to identify potential DprE1 inhibitors, including DprE1-IN-2 .
Application
The goal of this research is to find potential DprE1 inhibitors through in-silico approaches. This involves building pharmacophore and 3D-QSAR models using reported azaindole derivatives of DprE1 inhibitors .
Method of Application
The method involves virtual screening of the chEMBL database using the best pharmacophore hypothesis. Molecules with good phase scores are further evaluated by molecular docking studies for their ability to bind to the DprE1 enzyme .
Results or Outcomes
Based on their binding affinities, the best hits are subjected to the calculation of free-binding energies, pharmacokinetic, and druglikeness evaluations. The top hits are selected to predict their inhibitory activities via the developed 3D-QSAR model .
Drug-Resistant Tuberculosis Treatment
DprE1 has evolved as a new competent target that could be exploited for drug discovery to tackle the problem of drug-resistant tuberculosis (TB) .
Application
The goal of this research is to find potential DprE1 inhibitors that can be used to treat drug-resistant TB. This involves blocking the biosynthetic process of the mycobacterial cell wall .
Method of Application
The method involves the use of DprE1 inhibitors in the development of therapies for drug-resistant TB. These inhibitors play an important role in most useful antitubercular therapies that are in clinical advancement .
Safety And Hazards
Propiedades
IUPAC Name |
1-[[6-(dimethylamino)-5-methylpyrimidin-4-yl]methyl]-N-(2-hydroxyethyl)-6-methylpyrrolo[3,2-b]pyridine-3-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N6O2/c1-12-7-16-17(21-8-12)14(19(27)20-5-6-26)9-25(16)10-15-13(2)18(24(3)4)23-11-22-15/h7-9,11,26H,5-6,10H2,1-4H3,(H,20,27) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BLNAAWXUNQHVNT-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C(=CN2CC3=C(C(=NC=N3)N(C)C)C)C(=O)NCCO)N=C1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N6O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
DprE1-IN-2 |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.